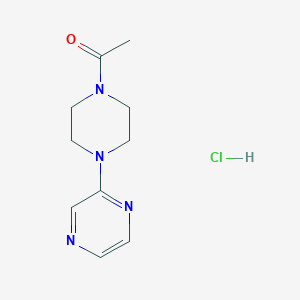

![molecular formula C23H21N3O3S B2361770 4-ethyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide CAS No. 898420-95-6](/img/structure/B2361770.png)

4-ethyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“4-ethyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide” is a chemical compound with the molecular formula C23H21N3O3S. It’s a derivative of quinazolinone, a class of organic compounds that are known for their diverse range of biological properties .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, novel phthalimide derivatives, which are structurally similar to the compound , have been synthesized from phthalic anhydride and 2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetohydrazide .Molecular Structure Analysis

The molecular structure of “4-ethyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide” can be elucidated by techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy .Chemical Reactions Analysis

The chemical reactivity of quinazolinone derivatives has been studied extensively . For instance, the reactivity of the 2-methyl group, reactivity of the 3-amino group, electrophilic substitution, oxidation, reduction, reaction of 4(3H)-quinazolinones with metal ions, Mannich reaction, cycloaddition reaction as well as other reagents were discussed .Applications De Recherche Scientifique

Anti-HIV Activity

This compound has shown promise in the field of antiretroviral therapy. A study has demonstrated that a quinazolinone analogue, similar in structure to the compound , exhibited significant anti-HIV activity . The analogue was tested against HIV1 and HIV2, showing potent activity at low microgram levels. This suggests that derivatives of 4-ethyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide could be optimized for HIV treatment.

Antibacterial Potency

The antibacterial properties of quinazolinone derivatives make them valuable in combating bacterial infections. A synthesized analogue was tested for its antibacterial potency using the agar dilution method against various gram-positive and gram-negative microorganisms . It showed potent activity against strains such as Klebsiella pneumoniae, Proteus vulgaris, and Staphylococcus epidermidis.

Antitubercular Activity

Tuberculosis (TB) remains a global health challenge, especially with the rise of multi-drug-resistant strains. The compound’s analogue has been reported to exhibit antitubercular activity at minimal microgram concentrations . This indicates its potential as a lead compound for developing new antitubercular agents.

Drug Development for Co-infection Treatment

Patients with co-infections of TB and HIV face increased health risks. The compound’s derivatives could be developed into novel “druggable” molecules for treating such co-infections, as well as strains of multi-drug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

Antimicrobial Scaffold Development

The quinazolinone core of the compound provides a scaffold that can be modified to create new antimicrobial agents. The study of its derivatives has confirmed promising antimicrobial activities, which can lead to the development of new classes of antimicrobial drugs .

Synthesis of Fused Heterocycles

The compound’s structure allows for the synthesis of related heterocycles. These heterocycles can range from four-membered to seven-membered rings, many of which exhibit unique biological activities . This application is crucial in the synthesis of pharmaceuticals and the exploration of new medicinal chemistry avenues.

Pharmaceutical Research and Development

Due to its biological significance, the compound can be used in pharmaceutical R&D to create drugs with various therapeutic applications. Its structural analogues have been used to synthesize drugs for treating conditions like nocturnal leg cramps and arthritis .

Natural and Synthetic Chemistry

The compound’s derivatives play roles in both natural and synthetic chemistry due to their biological and pharmacological activities. They are part of a larger class of compounds that includes over 13,000 derivatives, many of which are naturally occurring molecules displaying similar motifs .

Orientations Futures

The future directions for research on “4-ethyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide” and similar compounds could include further exploration of their biological activities and potential applications in medicine . Additionally, more studies could be conducted to understand their synthesis, chemical reactions, and physical and chemical properties in greater detail.

Mécanisme D'action

Target of Action

Quinazolinone derivatives, which this compound is a part of, have been reported to have interesting pharmaceutical and biological activities . They are valuable in drug research and development .

Mode of Action

It’s known that quinazolinone analogues can exhibit antibacterial, antitubercular, and anti-hiv potencies . The compound’s interaction with its targets and any resulting changes would depend on the specific biological activity it exhibits.

Biochemical Pathways

Quinazolinone derivatives are known to interact with various biochemical pathways due to their diverse biological activities . The downstream effects would depend on the specific pathway that the compound interacts with.

Result of Action

A quinazolinone analogue was reported to show potent activity against klebsiella pneumoniae, proteus vulgaris, and staphylococcus epidermidis . It also exhibited antitubercular activity and anti-HIV activity .

Propriétés

IUPAC Name |

4-ethyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N3O3S/c1-3-17-11-13-20(14-12-17)30(28,29)25-18-7-6-8-19(15-18)26-16(2)24-22-10-5-4-9-21(22)23(26)27/h4-15,25H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKYSFDLJFFEJNE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=CC=C2)N3C(=NC4=CC=CC=C4C3=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-amino-4-(4-methylphenyl)-N-phenyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2361692.png)

![2-(2-Bromophenyl)-1-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]ethanone](/img/structure/B2361695.png)

![5-[(2-chloro-6-fluorophenyl)methyl]-N-[2-(4-methylphenyl)ethyl]-1,3,4-oxadiazole-2-carboxamide](/img/structure/B2361697.png)

![2-[1-(6-Methylpyrazine-2-carbonyl)piperidin-3-yl]-1,3-benzoxazole](/img/structure/B2361702.png)

![3-chloro-4-methyl-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}benzene-1-sulfonamide](/img/structure/B2361703.png)

![N-[1-(4-nitrophenyl)ethylidene]-4-(2-pyridinyl)-1-piperazinamine](/img/structure/B2361706.png)

![(Z)-3-allyl-5-((2-(allylamino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2361708.png)